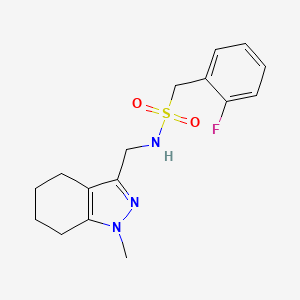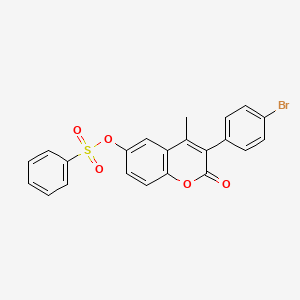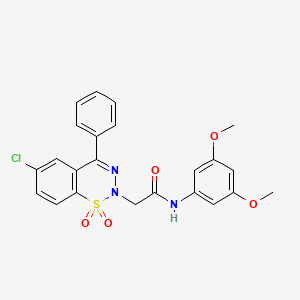![molecular formula C15H15N3O6 B2833966 N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1421484-63-0](/img/structure/B2833966.png)
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and an isoxazole ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Intermediate: This step involves the reaction of a 5-bromo-benzo[d][1,3]dioxole with a suitable base such as cesium carbonate (Cs2CO3) in the presence of a palladium catalyst (PdCl2) and a ligand like xantphos in a solvent such as 1,4-dioxane at elevated temperatures (130°C).
Preparation of the Isoxazole Intermediate: The isoxazole ring can be synthesized by reacting ethyl bromoacetate with sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoxazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.
Reduction: Formation of amine derivatives from the isoxazole ring.
Substitution: Introduction of nitro, halogen, or other substituents on the benzo[d][1,3]dioxole ring.
Aplicaciones Científicas De Investigación
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar anticancer properties.
3-N-benzo[1,2,5]oxadiazole: Another compound with a similar structure and mechanism of action.
3-N-2-methylquinoline: Shares structural similarities and has been studied for its anticancer activity.
Uniqueness
N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, hydroxypropyl group, and isoxazole ring, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a promising candidate for further research and development in cancer therapy .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-10(9-1-2-11-12(7-9)23-8-22-11)3-5-16-14(20)15(21)17-13-4-6-24-18-13/h1-2,4,6-7,10,19H,3,5,8H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIIJFVCGBRPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=NOC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine](/img/structure/B2833888.png)

![N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2833890.png)
![2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine](/img/structure/B2833891.png)

![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833893.png)
![3-[(4-Ethoxyphenyl)amino]-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2833895.png)
![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2833899.png)
![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)
![4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine](/img/structure/B2833903.png)
![1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2833904.png)
![4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide](/img/structure/B2833906.png)
